2-Naphthoxyacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fruit Set and Thinning:

One key area of research investigates 2-NOA's role in fruit set and thinning. It can promote fruit development by stimulating cell division and flower initiation in various fruit crops like apples, tomatoes, grapes, and strawberries []. However, at higher concentrations, 2-NOA can also induce fruit thinning, a technique used to regulate fruit yield and size [].

Somatic Embryogenesis:

Somatic embryogenesis is a process where embryos are formed from vegetative plant cells. Research explores the potential of 2-NOA to induce somatic embryogenesis in various plant species. Studies have shown that 2-NOA, along with other plant growth regulators, can stimulate the formation of somatic embryos in grapevines, offering potential applications in clonal propagation and genetic engineering [].

Seed Germination and Early Flowering:

Scientific research also examines the impact of 2-NOA on seed germination and flowering. Studies suggest that 2-NOA can promote seed germination and accelerate flowering in certain plant species, such as tomatoes. This research holds potential for improving crop yield and efficiency in agricultural practices.

Additional Research Areas:

Beyond the aforementioned applications, ongoing research continues to explore the diverse effects of 2-NOA in various plant science fields. Some areas of investigation include:

- Root development: Research examines the potential of 2-NOA to stimulate root growth and improve plant establishment.

- Stress tolerance: Studies investigate the role of 2-NOA in enhancing plant resilience against environmental stresses like drought and salinity.

- Herbicide interactions: Research explores potential interactions between 2-NOA and herbicides to improve weed control and crop safety.

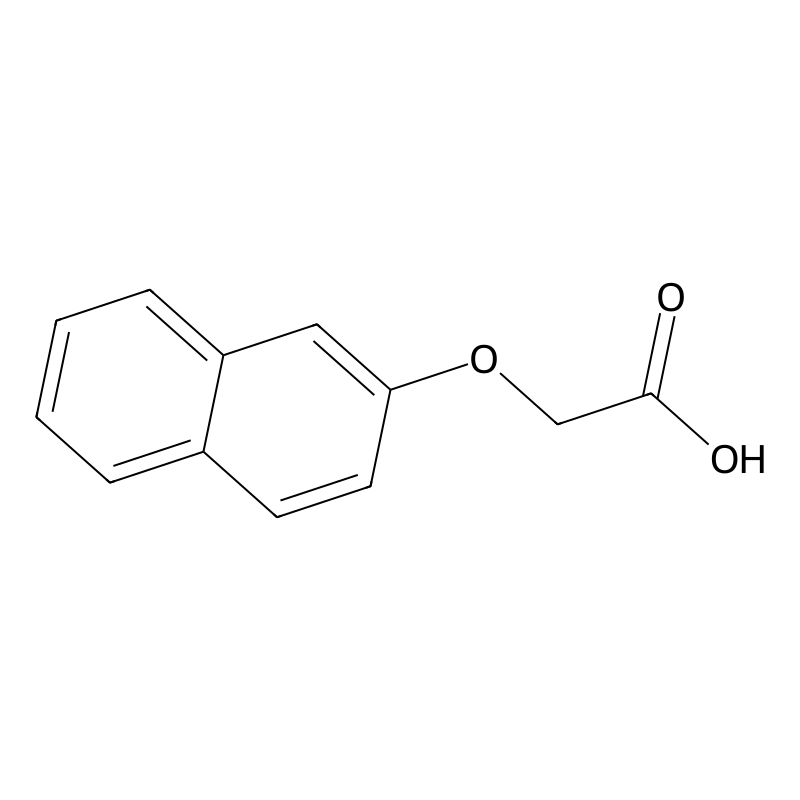

2-Naphthoxyacetic acid is an aromatic compound that belongs to the class of naphthalene derivatives. Its molecular formula is C₁₂H₁₀O₃, with a molecular weight of approximately 202.206 g/mol. This compound is recognized for its structural features, including a naphthalene ring substituted with an acetic acid moiety. It is also known by various names, including beta-naphthoxyacetic acid and 2-naphthyloxyacetic acid .

This compound is primarily utilized as a plant growth regulator and is noted for its role in promoting fruit set and enhancing growth in various plant species. It exhibits moderate solubility in water and is classified as a non-volatile substance, which makes it suitable for agricultural applications .

- Esterification: It can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield naphthalene derivatives.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Additionally, it can participate in nucleophilic substitution reactions due to the presence of the ether functional group .

The synthesis of 2-naphthoxyacetic acid typically involves several steps:

- Alkali Reaction: Naphthol is reacted with an aqueous solution of alkali.

- Dehydration: The dehydrated product undergoes reflux.

- Ester Formation: Methyl chloroacetate is added dropwise to form methyl naphthoxyacetate.

- Hydrolysis: The ester is hydrolyzed in the presence of a catalyst to yield 2-naphthoxyacetic acid.

Optimizing reaction conditions such as pressure (0.2-0.8 MPa) and temperature (120-200°C) can significantly improve yields during synthesis .

The primary applications of 2-naphthoxyacetic acid include:

- Agriculture: Used as a plant growth regulator to enhance fruit set and promote vegetative growth.

- Research: Employed in studies investigating plant hormone interactions and mechanisms.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity .

Studies on the interactions of 2-naphthoxyacetic acid with other biological molecules reveal its potential synergistic effects when combined with other plant hormones. For instance, its interaction with gibberellins has shown enhanced growth responses in certain plant species. Additionally, research indicates that it may modulate signaling pathways involved in stress responses in plants .

Several compounds share structural or functional similarities with 2-naphthoxyacetic acid. Below are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Indole-3-acetic acid | Auxin | Widely studied plant hormone; promotes root growth. |

| 1-Naphthoxyacetic acid | Naphthalene derivative | Similar structure; used as a herbicide. |

| Phenylacetic acid | Aromatic carboxylic acid | Commonly used as a growth regulator; promotes flowering. |

| 4-Chloroindole-3-acetic acid | Synthetic auxin | Potent plant growth regulator; used in agricultural practices. |

Uniqueness of 2-Naphthoxyacetic Acid

What distinguishes 2-naphthoxyacetic acid from these similar compounds is its specific efficacy in promoting fruit set and its moderate solubility profile, which influences its application strategies in agriculture. Its unique mechanism of action as an auxin allows for targeted use in various horticultural practices without significant environmental persistence concerns .

2-Naphthoxyacetic acid functions as a synthetic auxin analog that participates in the canonical auxin signaling pathway through the Transport Inhibitor Response 1/Auxin Signaling F-Box protein complex [2] [6]. The compound exhibits structural characteristics typical of auxin-class plant growth regulators, featuring a naphthalene ring linked via an ether group to an acetic acid moiety, which enables interaction with auxin receptors and transporters .

The primary mechanism involves the formation of a coreceptor complex where 2-naphthoxyacetic acid acts as molecular glue to stabilize interactions between Transport Inhibitor Response 1/Auxin Signaling F-Box proteins and Auxin/Indole-3-Acetic Acid transcriptional repressor proteins [39] [41]. This interaction occurs within the nucleus where auxin molecules bind to their receptor proteins, specifically the Transport Inhibitor Response 1 protein, which functions as part of the Skp1-Cullin1-F-box protein complex [16] [17].

The binding of 2-naphthoxyacetic acid enhances the affinity between Transport Inhibitor Response 1 and Auxin/Indole-3-Acetic Acid proteins, facilitating the ubiquitination process through the recruitment of ubiquitin ligase complexes [15] [16]. The Auxin/Indole-3-Acetic Acid proteins undergo degradation via the 26S proteasome, releasing Auxin Response Factor transcription factors from repression [17] [18]. These activated Auxin Response Factors subsequently bind to auxin response elements in promoter regions of auxin-responsive genes, leading to transcriptional changes that mediate cellular responses [17] [18].

Receptor Binding Dynamics and Affinity Studies

Research on auxin receptor binding dynamics demonstrates that 2-naphthoxyacetic acid exhibits distinct binding characteristics compared to other synthetic auxins [23] [24]. The compound functions as both an auxin influx inhibitor and exhibits specific transport properties that affect its interaction with auxin transporters [7] [21].

Studies utilizing fluorescence displacement assays have shown that 2-naphthoxyacetic acid competes with endogenous auxin for binding sites, with binding affinity measurements indicating variable responses depending on the experimental system employed [35]. The Transport Inhibitor Response 1-Auxin/Indole-3-Acetic Acid coreceptor system demonstrates high-affinity binding when full-length Auxin/Indole-3-Acetic Acid proteins are present, with dissociation constants in the nanomolar range for optimal complexes [23].

Surface plasmon resonance experiments have revealed that different synthetic auxins exhibit varying dissociation rates from the Transport Inhibitor Response 1-degron peptide complex [23]. The kinetics of complex formation involve both auxin-dependent and auxin-independent interaction events, with 2-naphthoxyacetic acid showing preference for specific binding sites compared to other auxin analogs [23] [41].

Table 1: Auxin Receptor Binding Dynamics and Affinity Studies

| Auxin Type | Binding Affinity (KD) | Reference Citation | Notes |

|---|---|---|---|

| Transport Inhibitor Response 1-Indole-3-Acetic Acid 7 | 17.81 ± 7.81 nM | [23] | Full-length Indole-3-Acetic Acid 7 with Transport Inhibitor Response 1 |

| Transport Inhibitor Response 1-Domain I-Domain II | 13.84 ± 4.63 nM | [23] | Domains I+II with Transport Inhibitor Response 1 |

| Transport Inhibitor Response 1-Indole-3-Acetic Acid 7 Domain II | 218.40 ± 25.80 nM | [23] | Domain II only with Transport Inhibitor Response 1 |

| 1-Naphthaleneacetic acid (fluorescent analog) | ~1 μM | [35] | Endoplasmic reticulum binding site affinity |

| 2,4-Dichlorophenoxyacetic acid (in Transport Inhibitor Response 1-Domain II system) | Reduced binding | [23] | Rapid dissociation observed |

Signal Transduction Cascades

The signal transduction cascade initiated by 2-naphthoxyacetic acid involves multiple downstream pathways that regulate cellular responses [20] [26]. Upon receptor binding, the compound activates signaling mechanisms that include secondary messenger systems involving phospholipase C, calcium signaling, and protein kinase activation [20] [28].

The primary pathway involves the degradation of Auxin/Indole-3-Acetic Acid repressor proteins, which occurs through ubiquitin-mediated proteolysis [13] [17]. This process is extremely rapid, with changes in transcript abundance detectable within 3 to 5 minutes of auxin treatment [17]. The half-life of Auxin/Indole-3-Acetic Acid proteins is naturally short, and the presence of auxin further accelerates their degradation rate [13].

Calcium signaling represents another critical component of the transduction cascade, where 2-naphthoxyacetic acid induces rapid increases in cytosolic calcium concentration within 5-10 seconds of application [28]. This calcium response involves both external calcium influx through plasma membrane channels and internal calcium release from tonoplast stores [28]. The process is mediated by calcium-permeable channels and can be inhibited by calcium channel blockers [28].

The acid growth hypothesis describes a parallel pathway where auxin activates hydrogen ion-ATPases, leading to cell wall acidification and subsequent cell elongation [30]. This mechanism involves the activation of expansins and other cell wall-modifying enzymes that facilitate cell wall loosening and water uptake [30].

Functional Comparison with Other Synthetic Auxins

2-Naphthoxyacetic acid exhibits distinct functional characteristics when compared to other synthetic auxins such as 1-naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid [11] [21] [25]. These differences manifest in transport properties, receptor binding affinities, and physiological responses.

Transport characteristics represent a major distinguishing feature among synthetic auxins [21] [24]. While 1-naphthaleneacetic acid undergoes active uptake and efflux through multiple transporter systems, 2-naphthoxyacetic acid primarily functions as an auxin influx inhibitor [7] [21]. The compound preferentially inhibits auxin influx carriers compared to efflux systems, distinguishing it from compounds like 1-naphthoxyacetic acid that block both influx and efflux activities [7].

Metabolic stability varies significantly among synthetic auxins [21]. 2,4-Dichlorophenoxyacetic acid exhibits high metabolic stability due to halogenation, while 1-naphthaleneacetic acid undergoes rapid conversion to glucosyl-ester metabolites [21]. 2-Naphthoxyacetic acid demonstrates intermediate stability, with slower metabolic conversion compared to 1-naphthaleneacetic acid but faster than 2,4-dichlorophenoxyacetic acid [21].

Table 2: Functional Comparison of Synthetic Auxins

| Synthetic Auxin | Primary Transport | Cell Division Response | Cell Elongation Response | Transport Inhibitor Response 1 Binding | Metabolic Stability |

|---|---|---|---|---|---|

| 2-Naphthoxyacetic acid | Auxin influx inhibitor | Moderate at high concentrations | Enhanced at moderate concentrations | Limited data available | Moderate stability |

| 1-Naphthaleneacetic acid | Active uptake and efflux | High concentrations required (100 μM) | Enhanced at low concentrations (10 μM) | Good binding affinity | Rapidly metabolized to glucosyl-ester |

| 2,4-Dichlorophenoxyacetic acid | Active uptake, limited efflux | Efficient at 10 μM | Inhibited or no enhancement | Reduced binding/rapid dissociation | High stability (halogenated) |

Cell Division and Elongation Regulation Mechanisms

2-Naphthoxyacetic acid regulates cell division and elongation through distinct molecular mechanisms that involve different receptor pathways and downstream signaling components [11] [26]. The compound demonstrates differential effects on these fundamental cellular processes, with varying concentration-dependent responses.

Cell division regulation involves the activation of specific auxin-responsive genes that control cell cycle progression [11] [17]. The process requires higher concentrations of 2-naphthoxyacetic acid compared to cell elongation responses, suggesting distinct receptor affinities or signaling thresholds [11]. G-protein signaling pathways contribute to cell division responses, with experiments using aluminum fluoride demonstrating that G-protein activation can mimic auxin effects on cell division [11] [31].

Cell elongation mechanisms operate through the acid growth hypothesis pathway, where 2-naphthoxyacetic acid activates hydrogen ion-ATPases leading to cell wall acidification [30]. This process involves the activation of expansins and cell wall-modifying enzymes that facilitate wall loosening [30]. The elongation response occurs at lower concentrations than division responses and involves different kinetic profiles [11].

The temporal separation of cell division and elongation responses indicates that these processes are controlled by independent signaling pathways [11] [26]. Cell division typically requires sustained auxin signaling and involves the expression of cyclins and cell cycle regulatory genes [36]. Cell elongation responses are more rapid and involve immediate changes in cell wall properties and water uptake [30].

2-Naphthoxyacetic acid demonstrates sophisticated interactions with plasma membrane dynamics through its primary mode of action as an auxin influx inhibitor. The compound exhibits preferential inhibition of auxin influx carriers, particularly the AUXIN1/LIKE-AUX1 (AUX1/LAX) family of proteins, which are responsible for facilitating auxin uptake from the apoplast into the cytoplasm [1] [2]. Research has established that 2-naphthoxyacetic acid functions through competitive inhibition mechanisms, directly competing with natural auxin for binding sites on these transport proteins [1] [3].

The molecular basis of these interactions involves the compound's structural similarity to natural auxins, allowing it to bind to the same recognition sites on carrier proteins while failing to trigger the complete transport cycle. Studies utilizing tobacco BY-2 cells have demonstrated that 2-naphthoxyacetic acid treatment results in altered plasma membrane dynamics, with effects becoming apparent within minutes of application [1] [4]. The compound's interaction with carrier proteins is concentration-dependent, with effective inhibition occurring at concentrations of 10-20 μM [1] [3].

Kinetic analysis reveals that 2-naphthoxyacetic acid exhibits different binding affinities for various auxin transport proteins. While it shows high affinity for AUX1 and related influx carriers, its interaction with PIN-FORMED efflux carriers is more complex and typically requires higher concentrations to achieve significant inhibition [1] [5]. This differential binding specificity underlies the compound's preferential effect on auxin influx rather than efflux processes.

The plasma membrane localization of transport proteins is significantly affected by 2-naphthoxyacetic acid treatment. Extended exposure to the compound leads to redistribution of auxin carriers from the plasma membrane to intracellular compartments, effectively reducing the number of functional transport proteins available at the cell surface [1] [4]. This redistribution occurs through enhanced endocytosis of carrier proteins, resulting in their sequestration within membrane vesicles.

Auxin Influx and Efflux Carrier Systems Modulation

The modulation of auxin transport systems by 2-naphthoxyacetic acid involves distinct mechanisms for influx and efflux carrier systems. The compound demonstrates a clear preference for inhibiting auxin influx carriers, with the AUX1/LAX family being the primary targets [1] [6] [7]. These proteins, which include AUX1, LAX1, LAX2, and LAX3, each play specific roles in different developmental processes and tissue types, and their inhibition by 2-naphthoxyacetic acid results in tissue-specific transport disruption [6] [7].

The molecular mechanism underlying influx carrier inhibition involves direct binding competition between 2-naphthoxyacetic acid and natural auxin substrates. Functional studies using heterologous expression systems have confirmed that 2-naphthoxyacetic acid can directly inhibit AUX1-mediated auxin uptake, with inhibition constants in the low micromolar range [8]. This competitive inhibition is reversible and can be overcome by increasing concentrations of natural auxin substrates.

Efflux carrier systems, primarily composed of PIN-FORMED proteins, show differential sensitivity to 2-naphthoxyacetic acid. While the compound does not directly inhibit PIN protein function at low concentrations, higher concentrations or prolonged exposure can lead to indirect effects on efflux activity [1] [5]. These effects are mediated through changes in membrane dynamics and protein trafficking rather than direct competitive inhibition.

The subcellular localization of PIN proteins is affected by 2-naphthoxyacetic acid treatment, with studies showing formation of intracellular aggregates containing PIN1 and other efflux carriers [1] [4]. This redistribution occurs through enhanced endocytosis and reduced recycling of PIN proteins back to the plasma membrane, ultimately reducing the efficiency of auxin efflux from treated cells.

Comparative analysis of different PIN isoforms reveals varying sensitivity to 2-naphthoxyacetic acid effects. Plasma membrane-localized PIN proteins (PIN1-4, PIN7) show greater sensitivity to the compound's effects on membrane dynamics compared to endoplasmic reticulum-localized PIN proteins (PIN5-6, PIN8) [9] [10]. This differential sensitivity correlates with the distinct cellular locations and trafficking patterns of these protein families.

Comparative Analysis with 1-NOA and CHPAA Transport Inhibition

The comparative analysis of transport inhibition by 2-naphthoxyacetic acid (2-NOA), 1-naphthoxyacetic acid (1-NOA), and 3-chloro-4-hydroxyphenylacetic acid (CHPAA) reveals distinct patterns of activity and mechanism. Among these compounds, 1-NOA emerges as the most potent inhibitor, demonstrating dual effects on both auxin influx and efflux carriers [1] [2]. This compound blocks activities of both types of transporters at concentrations of 10 μM, making it significantly more effective than 2-NOA or CHPAA at equivalent concentrations.

2-Naphthoxyacetic acid demonstrates preferential inhibition of auxin influx carriers while showing limited effects on efflux systems at standard concentrations [1] [2]. The compound's selectivity for influx inhibition becomes apparent in direct transport measurements, where it effectively blocks auxin uptake while having minimal impact on auxin efflux at concentrations up to 10 μM. This selectivity profile distinguishes it from 1-NOA, which shows broader spectrum inhibition of auxin transport systems.

CHPAA represents the least potent member of this inhibitor series, showing primarily influx inhibition activity similar to 2-NOA but requiring higher concentrations for effective inhibition [1] [2]. The compound's lower potency is attributed to its different chemical structure, which may result in reduced affinity for auxin transport proteins compared to the naphthoxyacetic acid derivatives.

Mechanistic studies reveal that all three compounds interact with plasma membrane dynamics, but with varying degrees of impact. 1-NOA causes the most severe disruption of membrane organization, leading to extensive formation of protein-containing vesicles and membrane aggregates [1] [4]. 2-NOA produces moderate effects on membrane dynamics, while CHPAA shows minimal impact on membrane organization even at higher concentrations.

The differential effects on cell division polarity provide additional insights into the mechanisms of action. Both 1-NOA and 2-NOA disrupt the polarity of cell division when applied at elevated concentrations for extended periods, leading to defects in cell plate formation and orientation [1] [4]. In contrast, CHPAA treatment does not affect cell division polarity, suggesting that its mechanism of action involves different molecular targets or pathways.

Species-Specific Transport Variations

Species-specific variations in 2-naphthoxyacetic acid transport and activity reveal significant differences in auxin transport systems across plant taxa. Comparative studies across diverse plant species demonstrate that grasses, particularly maize (Zea mays), show markedly different responses to 2-NOA compared to other plant groups [11] [12] [13]. In grass species, 2-NOA exhibits poor transportability and limited growth-promoting activity, contrasting sharply with its effectiveness in dicotyledonous plants and non-grass monocots.

The differential species response pattern is consistent across both transport and growth bioassays. In dicotyledonous species such as mung bean (Vigna mungo) and pea (Pisum sativum), 2-NOA demonstrates significant auxin-like transport through tissue segments and promotes effective elongation growth at low concentrations [11] [12] [13]. Similarly, non-grass monocots including onion (Allium cepa) and chive (Allium schoenoprasum) show robust responses to 2-NOA in both transport and growth parameters.

The gymnosperm Ginkgo biloba represents an interesting case, showing effective response to 2-NOA despite its evolutionary distance from angiosperms [11] [13]. This suggests that the transport systems responsive to 2-NOA evolved early in plant evolution and have been conserved in most plant lineages except for the grass family.

Molecular analysis of transport proteins across species reveals structural differences in auxin carrier proteins that may account for the observed species-specific variations. The grass-specific modifications in transporter protein structure appear to confer reduced affinity for 2-NOA while maintaining function with natural auxin substrates [11] [12]. This structural divergence may represent an evolutionary adaptation in grass species that affects their interaction with synthetic auxin analogs.

The tissue-specific patterns of 2-NOA activity also vary among species. While dicotyledonous plants show consistent activity across multiple tissue types (hypocotyls, internodes, petioles), monocotyledonous plants exhibit more variable responses depending on the specific tissue examined [11] [13]. This variation suggests that the expression and localization of auxin transporters may differ significantly among plant taxa.

Subcellular Distribution Patterns

The subcellular distribution patterns of 2-naphthoxyacetic acid effects reveal complex changes in cellular organization following treatment. Initial exposure to the compound results in rapid alterations in plasma membrane-associated transport proteins, with AUX1 and LAX proteins showing decreased abundance at the cell surface within minutes of treatment [1] [4]. These changes are accompanied by enhanced formation of intracellular vesicles containing internalized transport proteins.

Time-course analysis demonstrates that the subcellular redistribution of transport proteins follows a characteristic pattern. Early effects (within 30 minutes) involve enhanced endocytosis of plasma membrane-localized proteins, leading to their accumulation in endosomal compartments [1] [4]. These early-formed vesicles are distinct from those produced by other membrane trafficking inhibitors and show specific colocalization with endocytic markers.

Extended treatment with 2-naphthoxyacetic acid leads to more pronounced changes in subcellular organization. After several hours of exposure, large membrane aggregates or patches become visible, containing high concentrations of internalized transport proteins [1] [4]. These structures appear to be derived from the endosomal system and represent sites where transport proteins are sequestered away from functional membrane locations.

The endoplasmic reticulum shows differential responses to 2-naphthoxyacetic acid treatment depending on the specific proteins involved. While plasma membrane-localized transport proteins (long PINs) are primarily affected through enhanced endocytosis, endoplasmic reticulum-localized proteins (short PINs) may accumulate in this compartment following treatment [9] [10]. This subcellular specificity reflects the different trafficking pathways and regulatory mechanisms governing these protein families.

Golgi apparatus function appears to be secondarily affected by 2-naphthoxyacetic acid treatment, with alterations in vesicle trafficking patterns becoming apparent during extended exposure periods [1] [4]. These changes likely reflect the compound's broader effects on membrane dynamics and protein trafficking systems rather than direct targeting of Golgi-specific processes.

The formation of membrane aggregates represents a characteristic feature of 2-naphthoxyacetic acid action, with these structures showing distinct properties compared to those formed by other transport inhibitors. Unlike brefeldin A-induced compartments, which primarily contain proteins involved in secretory pathways, 2-NOA-induced aggregates specifically accumulate auxin transport proteins [1] [4]. This selectivity suggests that the compound's effects on membrane dynamics preferentially target transport protein trafficking pathways.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99.02%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant